2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethyl-3-oxobutanamide
Description
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3S2/c1-8(22)11(12(23)21(2)3)25-15-20-19-14(26-15)18-13(24)17-10-6-4-9(16)5-7-10/h4-7,11H,1-3H3,(H2,17,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBYYQEIVTBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethyl-3-oxobutanamide is a synthetic organic molecule that belongs to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of a thiadiazole ring and various functional groups, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Molecular Formula
- Chemical Formula : C16H14FN5O3S2
- Molecular Weight : 413.5 g/mol
Structural Features
The compound features:
- A thiadiazole ring which is known for its pharmacological properties.
- A fluorophenyl group that may enhance biological activity through electronic effects.
- An acetamide moiety that can influence solubility and bioavailability.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways critical for cellular responses.
- Antitumor Activity : Preliminary studies suggest that similar thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In Vitro Studies
In vitro studies have shown promising results regarding the compound's biological efficacy:
- Anticancer Activity : Related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a derivative with structural similarities showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong cytotoxic potential .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thiadiazole derivative | HepG2 | 1.30 | Induces apoptosis |
| HDAC inhibitor (related) | HepG2 | 17.25 | Inhibits HDAC activity |
In Vivo Studies
In vivo studies are essential for validating the therapeutic potential of this compound:
- A study involving a xenograft model indicated that similar compounds could inhibit tumor growth significantly, with tumor growth inhibition rates around 48% compared to standard treatments .
Case Study 1: Anticancer Properties
A recent investigation into related thiadiazole compounds highlighted their role as histone deacetylase (HDAC) inhibitors. The study revealed that these compounds could selectively inhibit HDAC3 with an IC50 value of 95.48 nM, showcasing their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Research into enzyme inhibition has shown that derivatives of this compound can effectively inhibit enzymes involved in metabolic processes, suggesting a broader application in treating metabolic disorders or enhancing drug efficacy through combination therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
a. 4-Methylphenyl vs. 4-Fluorophenyl
The analog 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () replaces the 4-fluorophenyl group with a 4-methylphenyl substituent and substitutes the 3-oxobutanamide with an acetamide linked to a 4-nitrophenyl group. Key differences:
- Electronic Effects : The methyl group (electron-donating) contrasts with fluorine (electron-withdrawing), altering electronic density on the carbamoyl moiety.
| Property | Target Compound | 4-Methylphenyl Analog |
|---|---|---|
| Aryl Substituent | 4-Fluorophenyl | 4-Methylphenyl |
| Amide Group | N,N-dimethyl-3-oxobutanamide | N-(4-nitrophenyl)acetamide |
| Molecular Weight (g/mol) | ~450 (estimated) | 444.484 |
b. 4-Bromoanilino vs. 4-Fluorophenyl
The compound N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide () features a bulkier bromoanilino group. Key distinctions:
Heterocyclic Core Modifications
a. 1,3,4-Thiadiazole vs. Oxazole Hybrids
The compound in incorporates a 1,2-oxazole ring fused to the thiadiazole core. This modification:
- Aromatic Interactions : The oxazole’s π-electron-rich system may strengthen stacking interactions with aromatic residues in enzymes.
Amide and Ketone Functional Groups
a. 3-Oxobutanamide vs. Acetamide
The target compound’s 3-oxobutanamide group introduces a ketone adjacent to the amide, which may:
- Hydrogen Bonding : Enable dual hydrogen bonding with target proteins.
- Conformational Flexibility : The longer chain (butanamide vs. acetamide) allows greater rotational freedom, possibly affecting binding specificity.
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : Fluorine’s inductive effects may slow oxidative metabolism, improving half-life relative to bromine- or methyl-substituted analogs .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine-carbothioamide derivatives. A common approach involves the condensation of hydrazine derivatives with carbon disulfide under basic conditions. For example, 5-amino-1,3,4-thiadiazol-2(3H)-thione can be prepared by reacting thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide . Subsequent functionalization of the thione group to introduce the sulfanyl (-S-) linkage is achieved through nucleophilic substitution reactions.
Introduction of the Sulfanyl Group
The sulfanyl group is introduced via a nucleophilic displacement reaction. For instance, the thione sulfur in 5-amino-1,3,4-thiadiazole-2(3H)-thione can react with α-halo ketones or esters. In the case of 3-oxobutanamide derivatives, bromination of the α-position of the ketone followed by reaction with the thiadiazole-thione intermediate yields the sulfanyl-bridged product. This step often requires anhydrous conditions and catalysts such as triethylamine to facilitate deprotonation .
Functionalization with the 4-Fluorophenylcarbamoyl Moiety
The 4-fluorophenylcarbamoyl group is introduced via carbodiimide-mediated coupling. Activation of 4-fluorophenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables its reaction with the primary amine on the thiadiazole ring. This step is sensitive to moisture and typically conducted in dichloromethane or dimethylformamide at 0–5°C to minimize side reactions .
Optimization of the N,N-Dimethyl-3-oxobutanamide Side Chain
The N,N-dimethyl-3-oxobutanamide side chain is synthesized by reacting dimethylamine with ethyl acetoacetate, followed by hydrolysis and activation as an acid chloride. Coupling this with the sulfanyl-thiadiazole intermediate via a nucleophilic acyl substitution reaction completes the molecule. Solvent choice (e.g., tetrahydrofuran or ethyl acetate) and temperature control (20–25°C) are critical to achieving yields above 70% .
Challenges in Purification and Characterization
Purification of intermediates often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Final product characterization relies on NMR, NMR, and high-resolution mass spectrometry. For example, the methyl groups in the dimethylamide moiety appear as singlets at δ 2.8–3.1 ppm in NMR, while the thiadiazole ring protons resonate downfield at δ 7.5–8.0 ppm .
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming the compound’s structure. For example, the thiadiazole and sulfanyl moieties exhibit distinct IR absorption bands (e.g., C=S stretch at ~650–750 cm⁻¹). NMR can resolve the fluorophenyl group (¹⁹F coupling) and dimethylacetamide protons .
Q. How can researchers optimize the synthetic route for this compound?
- Answer: Multi-step synthesis typically involves:
Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides.
Sulfanyl group introduction via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives).
Final coupling of the fluorophenyl carbamoyl moiety under anhydrous conditions (e.g., DMF, 0–5°C).
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases linked to the compound’s structural motifs (e.g., EGFR inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Answer: Use computational tools (e.g., molecular docking, QSAR models) to correlate substituent effects (e.g., fluorophenyl vs. trifluoromethyl) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets, but steric hindrance from dimethylacetamide could reduce efficacy. Meta-analysis of analogs in and highlights these trends .
Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer studies?
- Answer:
- Target Identification: Pull-down assays with biotinylated probes followed by LC-MS/MS proteomics.
- Pathway Analysis: Western blotting for apoptosis markers (e.g., caspase-3) or phospho-kinase arrays.
- In Silico Validation: Molecular dynamics simulations of the compound bound to tubulin or topoisomerase II (based on structural analogs in ) .
Q. How to address inconsistent stability data in pharmacokinetic studies?
- Answer: Conduct forced degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and analyze degradation products via LC-MS. For example, the sulfanyl group is prone to oxidation, forming sulfoxides/sulfones, which can be mitigated by formulation with antioxidants (e.g., ascorbic acid) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
